2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Overview
Description
“2-(1-methyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the molecular formula C6H8N2O2 . It is a derivative of pyrazole, a class of organic compounds known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to an acetic acid group . The molecular weight of the compound is 140.14 .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions .Scientific Research Applications
Novel Cyclisations and Heterocycles Synthesis
2-(1-Methyl-1H-pyrazol-5-yl)acetic acid derivatives exhibit unique behavior in cyclisation reactions. Smyth et al. (2007) reported that the reaction of similar compounds resulted in unexpected cyclic imide products, demonstrating the compound's potential in creating diverse bicyclic heterocycles (Smyth et al., 2007).
Coordination Chemistry and Complex Formation
The ability of pyrazole-acetic acid derivatives to form coordination complexes is notable. For instance, Hadda et al. (2007) synthesized novel complexes with cobalt(II) and copper(II) using ligands derived from pyrazole-acetic acid, revealing their significance in coordination chemistry (Hadda et al., 2007).
Synthesis of Pyrazole Derivatives
Compounds related to this compound are essential in synthesizing various pyrazole derivatives. Shen et al. (2012) demonstrated the synthesis and characterization of new pyrazole derivatives, emphasizing the compound's utility in creating novel molecules (Shen et al., 2012).
Catalytic Applications
Pyrazole-acetic acid derivatives also exhibit catalytic properties. Xie et al. (2014) utilized similar compounds in Cu(II) complexes, demonstrating excellent catalytic performance in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water (Xie et al., 2014).
Antitumor Activity
The antitumor potential of pyrazole-acetic acid derivatives is an exciting area of research. Pellei et al. (2023) found that silver(I) complexes derived from such compounds showed significant in vitro antitumor activity, particularly against small-cell lung carcinoma cells (Pellei et al., 2023).
Ionic Liquid-Mediated Synthesis
Pyrazole-acetic acid derivatives are useful in ionic liquid-mediated synthesis. Xiao et al. (2011) described a one-pot synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids using ionic liquid, highlighting the compound's role in eco-friendly and efficient synthesis processes (Xiao et al., 2011).
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives have been found to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects
Result of Action
As a pyrazole derivative, it is expected to have diverse effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
2-(1-methyl-1H-pyrazol-5-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and altering enzyme conformation .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may impact the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This compound may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Threshold effects have been noted, indicating a dosage-dependent response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its activity and function, influencing cellular processes at a more localized level .
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(2-3-7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJONJMFDVIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071814-44-2 | |
Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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